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Compound of Interest

Compound Name: Ethanol

Cat. No.: B145695 Get Quote

Technical Support Center: DNA Precipitation
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in resolving

issues related to the removal of residual ethanol from precipitated DNA pellets.

Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove all residual ethanol after DNA precipitation?

A1: Residual ethanol can significantly inhibit downstream enzymatic reactions. Even small

amounts can interfere with the activity of enzymes such as DNA polymerase in PCR, ligases in

cloning, and various restriction enzymes.[1] This inhibition can lead to failed experiments,

including low or no PCR amplification, unsuccessful ligations, and incomplete restriction

digests.

Q2: What are the common methods for drying a DNA pellet to remove ethanol?

A2: The most common methods for drying a DNA pellet include:

Air-drying: The open tube is left on the lab bench or in a fume hood for a period, typically 10-

30 minutes, to allow the ethanol to evaporate.[2]

Vacuum centrifugation (SpeedVac): This method uses a combination of centrifugation and

vacuum to rapidly evaporate the ethanol.[3][4]
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Brief centrifugation and micropipetting: After decanting the ethanol wash, the tube is briefly

centrifuged again to collect any remaining droplets, which are then carefully removed with a

micropipette.[3]

Q3: How can I tell if my DNA pellet is dry enough?

A3: A properly dried DNA pellet will often appear translucent or slightly white. A key indicator of

residual ethanol is a milky-white or opaque appearance of the pellet.[5] However, be cautious

not to over-dry the pellet, as this can make it difficult to redissolve.

Q4: What happens if I over-dry my DNA pellet?

A4: Over-drying a DNA pellet, which can sometimes occur with prolonged use of a SpeedVac

or heating, can make the DNA difficult to resuspend in buffer.[2][6] This can lead to an

underestimation of the DNA concentration and a lower overall yield for your experiment. In

some cases, excessive drying may also lead to double-stranded breaks in the DNA.[6]

Q5: My DNA pellet is invisible. Does this mean I've lost my DNA?

A5: Not necessarily. Small amounts of DNA may form a pellet that is not visible to the naked

eye.[7] Proceed with the protocol, and after the drying step, add your resuspension buffer and

gently pipette up and down over the area where the pellet should be. Quantifying the DNA

concentration after resuspension will confirm its presence.
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Problem Possible Cause Recommended Solution

Low A260/A230 ratio

Residual ethanol or other

contaminants like guanidine

salts from the lysis buffer are

present in the sample.

1. Ensure the pellet is

completely dry before

resuspension. 2. Perform an

additional 70% ethanol wash.

3. If the problem persists, re-

precipitate the DNA.

Failed or inefficient PCR
Residual ethanol is inhibiting

the DNA polymerase.

1. Ensure all ethanol is

removed before resuspending

the DNA. 2. Consider re-

precipitating the DNA and

carefully drying the pellet. 3.

As a last resort, the DNA can

be diluted to reduce the

inhibitor concentration, though

this will also dilute the DNA

template.[8]

Failed ligation or restriction

digest

Residual ethanol is inhibiting

the ligase or restriction

enzyme.

1. Thoroughly dry the DNA

pellet before resuspension. 2.

Clean up the DNA sample by

re-precipitating it with ethanol.

DNA pellet will not dissolve The pellet was over-dried.

1. Gently warm the sample at

37-50°C for 15-30 minutes to

aid dissolution. 2. Pipette the

solution gently up and down.

Avoid vigorous vortexing,

which can shear genomic

DNA. 3. Allow the DNA to

dissolve overnight at 4°C.

Visible salt crystals in the final

DNA sample

The 70% ethanol wash was

insufficient to remove all the

salts from the precipitation

step.

1. Perform a second wash with

70% ethanol. 2. Ensure you

are using high-quality 70%

ethanol.
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Data Summary
The following table summarizes the impact of residual ethanol and provides key purity metrics

for DNA samples.

Parameter Value/Observation Significance for Experiments

Inhibitory Concentration of

Ethanol for Taq Polymerase
>1% (v/v)

Even small volumes of residual

ethanol can lead to PCR

failure.

Ideal A260/A280 Ratio for Pure

DNA
~1.8

Ratios significantly lower than

1.8 may indicate protein or

phenol contamination.

Ideal A260/A230 Ratio for Pure

DNA
2.0 - 2.2

Lower ratios can indicate

contamination with residual

salts (e.g., guanidine) or

ethanol.[5]

Experimental Protocol: Removing Residual Ethanol
This protocol outlines the recommended steps for washing and drying a DNA pellet after initial

precipitation with 100% ethanol.

Centrifugation: Centrifuge your sample containing the precipitated DNA at >12,000 x g for

10-15 minutes to form a tight pellet.

Decanting the Supernatant: Carefully pour off the ethanol supernatant in one smooth

motion, being cautious not to disturb the DNA pellet.

Ethanol Wash: a. Add 500 µL of room temperature 70% ethanol to the tube. b. Gently invert

the tube several times to wash the pellet and the walls of the tube. This step removes

residual salts. c. Centrifuge at >12,000 x g for 5 minutes.

Complete Removal of Supernatant: a. Carefully decant the 70% ethanol. b. To remove any

remaining droplets, briefly centrifuge the tube again for 30-60 seconds. c. Use a P200
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pipette with a fine tip to carefully aspirate the remaining ethanol, avoiding contact with the

pellet.

Drying the Pellet:

Method A: Air-Drying: Leave the tube open on the benchtop for 10-15 minutes, or until the

pellet becomes translucent. Avoid extending the drying time unnecessarily.

Method B: Vacuum Centrifugation (SpeedVac): Place the open tube in a SpeedVac and

run for 2-5 minutes on a low to medium heat setting. Check the pellet frequently to prevent

over-drying.

Resuspension: Add the desired volume of sterile, nuclease-free water or TE buffer and

gently pipette up and down to dissolve the DNA pellet.

Workflow for Ethanol Removal from a DNA Pellet
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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